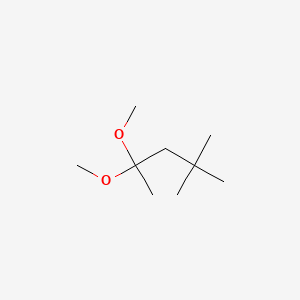![molecular formula C11H11BrO2 B6175959 2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 1784061-70-6](/img/no-structure.png)
2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1784061-70-6 . It has a molecular weight of 255.11 . The IUPAC name for this compound is 2-(3-bromobenzyl)cyclopropane-1-carboxylic acid . It is stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl and the Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrO2/c12-9-3-1-2-7(5-9)4-8-6-10(8)11(13)14/h1-3,5,8,10H,4,6H2,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Cyclopropane derivatives are often involved in various chemical reactions. For instance, they can undergo a general cobalt-catalyzed cross-coupling with alkyl iodides . They can also participate in the Suzuki-Miyaura coupling reaction with potassium cyclopropyl , and the Pd-catalyzed cross-coupling with aryl bromides or triflates .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.11 . It is stored at room temperature and has a physical form of oil . The compound’s InChI code is 1S/C11H11BrO2/c12-9-3-1-2-7(5-9)4-8-6-10(8)11(13)14/h1-3,5,8,10H,4,6H2,(H,13,14) .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid involves the reaction of a cyclopropane compound with a bromophenylmethyl compound, followed by carboxylation to form the final product. The reaction is expected to yield a mixture of diastereomers.", "Starting Materials": [ "Cyclopropane", "3-bromobenzyl chloride", "Sodium cyanide", "Sodium iodide", "Copper(I) iodide", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Preparation of 3-bromobenzyl cyanide", "Cyclopropane is reacted with sodium cyanide in the presence of sodium iodide and copper(I) iodide to form 3-bromobenzyl cyanide.", "Step 2: Preparation of 2-[(3-bromophenyl)methyl]cyclopropane", "3-bromobenzyl cyanide is reacted with cyclopropane in the presence of copper(I) iodide to form 2-[(3-bromophenyl)methyl]cyclopropane.", "Step 3: Carboxylation of 2-[(3-bromophenyl)methyl]cyclopropane", "2-[(3-bromophenyl)methyl]cyclopropane is reacted with carbon dioxide in the presence of diethyl ether and methanol to form 2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid.", "Step 4: Purification of the product", "The product is purified by acidification with hydrochloric acid, followed by neutralization with sodium hydroxide and extraction with diethyl ether. The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to obtain the final product as a mixture of diastereomers." ] } | |
CAS番号 |
1784061-70-6 |
分子式 |
C11H11BrO2 |
分子量 |
255.1 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



